Structural Differentiation: Piperidine Substituent Distinguishes Pseudovardenafil from Parent Vardenafil
Pseudovardenafil is structurally differentiated from its parent compound vardenafil by a single, critical substitution: the ethylpiperazine group in vardenafil is replaced by a piperidine ring in pseudovardenafil [1]. This structural difference was confirmed via comprehensive one- and two-dimensional NMR spectroscopy and mass spectrometry [1].
| Evidence Dimension | Molecular Substituent Group |
|---|---|
| Target Compound Data | Piperidine ring (C5H10N) |
| Comparator Or Baseline | Vardenafil: Ethylpiperazine group (C6H13N2) |
| Quantified Difference | Substitution of piperidine for ethylpiperazine |
| Conditions | Structural elucidation via NMR, MS, and IR spectroscopy |
Why This Matters
This specific structural modification is the basis for unique analytical signatures (e.g., chromatographic retention time, mass spectral fragmentation), making a compound-specific reference standard essential for unambiguous identification in forensic and quality control settings.
- [1] Reepmeyer JC, Woodruff JT. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements. Food Addit Contam. 2007;24(2):117-124. View Source
